

Spectroscopic Profile of 1-Methylthio-2-propanone: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylthio-2-propanone

Cat. No.: B082341

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Methylthio-2-propanone** (CAS No. 14109-72-9), a compound of interest for researchers in flavor science, organic synthesis, and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols, to support advanced research and quality control applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **1-Methylthio-2-propanone**, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum identifies the number of distinct proton environments and their neighboring protons.

Chemical Shift (δ) ppm	Multiplicity	No. of Protons	Assignment
2.15	Singlet	3	CH ₃ -S
2.33	Singlet	3	CH ₃ -C=O
3.25	Singlet	2	S-CH ₂ -C=O

¹³C NMR Data

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
15.2	CH ₃ -S
29.1	CH ₃ -C=O
43.1	S-CH ₂ -C=O
205.0	C=O

NMR Experimental Protocol

The NMR spectra were acquired using the following experimental setup:

- Instrument: JEOL EX-90 Spectrometer
- Frequency: 90 MHz for ¹H NMR, 22.5 MHz for ¹³C NMR
- Solvent: Deuterated chloroform (CDCl₃)
- Reference: Tetramethylsilane (TMS) was used as an internal standard, with its signal set to 0.00 ppm.
- Technique: For the ¹³C NMR spectrum, complete proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1-Methylthio-2-propanone** based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Strong	C-H Stretch (Aliphatic)
1710	Strong	C=O Stretch (Ketone)
1420	Medium	C-H Bend (CH ₂)
1360	Medium	C-H Bend (CH ₃)
1140	Medium	C-S Stretch

IR Experimental Protocol

The IR spectrum was obtained according to the following procedure:

- Instrument: JASCO Corporation FT/IR-410 Spectrometer
- Technique: A liquid film of the neat compound was prepared between two potassium bromide (KBr) plates.
- Measurement Mode: The spectrum was recorded in transmittance mode.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight of the compound and its fragmentation pattern upon ionization, aiding in structural elucidation.

m/z	Relative Intensity (%)	Proposed Fragment
104	35	$[M]^+$ (Molecular Ion)
61	100	$[CH_3SCH_2]^+$ (Base Peak)
43	85	$[CH_3CO]^+$
46	25	$[CH_2S]^+$
45	20	$[CHS]^+$

MS Experimental Protocol

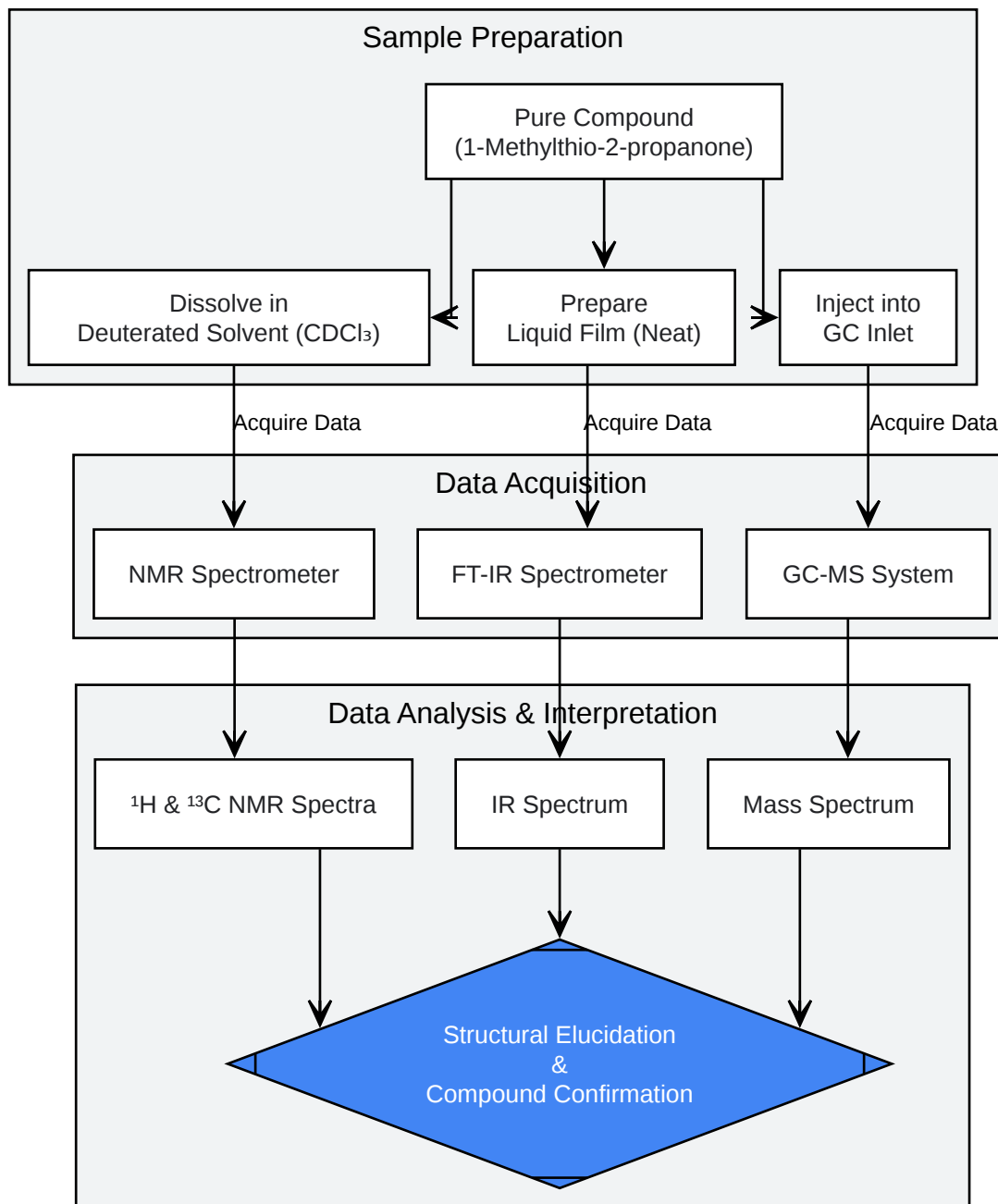
The mass spectrum was acquired using the following methodology:

- Instrument: Hitachi M-80B Mass Spectrometer
- Ionization Method: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Inlet System: The sample was introduced via a gas chromatography (GC) system to ensure purity before entering the mass spectrometer.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Methylthio-2-propanone**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

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